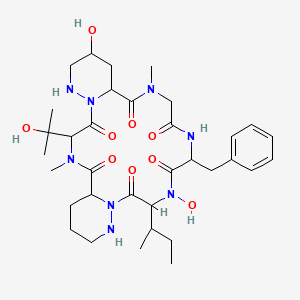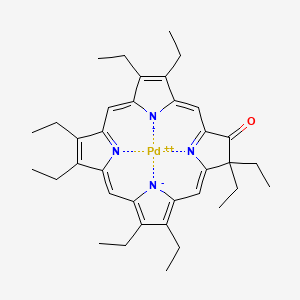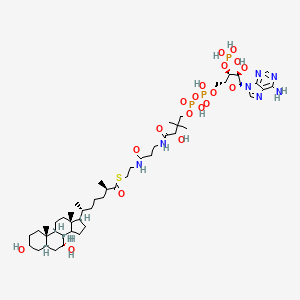
3,6-Diamino-10-(3-carboxypropyl)acridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATTO 465-2(1+) is the cationic form of 3,6-diamino-10-(3-carboxypropyl)acridine. It has a role as a fluorochrome. It is a member of aminoacridines, a monocarboxylic acid and an acridinium ion.
Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
3,6-Diaminoacridinium derivatives have been explored in the field of dye-sensitized solar cells. A study by Mohammed et al. (2019) focused on synthesizing and characterizing ligands based on azo dye of 3,6-diaminoacridinium. Their findings suggest that the ligand and its Co(II) and Cu(II) complexes could be promising for use as sensitizing dyes in dye-sensitized solar cells due to their suitable band energy and ability to donate electron injections to the condition band of TiO2. Additionally, the ligands demonstrated attractive biological activity towards specific bacteria, suggesting potential multifunctional applications (Mohammed et al., 2019).
Chemiluminescence in Medical Diagnostics
Acridinium derivatives are widely used in medical diagnostics due to their chemiluminescent properties. A study by Czechowska et al. (2017) compared the chemiluminescent properties of various acridinium derivatives, emphasizing their application in modern medical diagnostics like chemiluminescence and electrochemiluminescence immunoassays, and other ultra-sensitive luminescence tests. Their research confirmed the appearance of unstable cationic intermediates produced upon chemiluminogenic oxidation of acridinium salts, highlighting the potential for further development in this area (Czechowska et al., 2017).
Red-Shifted Emission for Diagnostic Assays
Tikhomirova et al. (2021) introduced an acridinium-fluorescein construct with red-shifted emission, which could be beneficial for multicolor detection in clinical diagnostic assays. This novel construct shows potential for further development of chemiluminescent labels with red-shifted emission, aiding in the advancement of diagnostic technologies (Tikhomirova et al., 2021).
Chemiluminescent Acridinium Esters for Analytical Chemistry
Acridinium esters are utilized in various applications within analytical chemistry. King et al. (2007) developed an optimized method for the analysis of H2O2 in natural waters using acridinium ester chemiluminescence. Their work showcases the specificity and potential of acridinium esters for atmospheric chemistry applications and other analytical purposes (King et al., 2007).
Eigenschaften
Produktname |
3,6-Diamino-10-(3-carboxypropyl)acridinium |
|---|---|
Molekularformel |
C17H18N3O2+ |
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
4-(3,6-diaminoacridin-10-ium-10-yl)butanoic acid |
InChI |
InChI=1S/C17H17N3O2/c18-13-5-3-11-8-12-4-6-14(19)10-16(12)20(15(11)9-13)7-1-2-17(21)22/h3-6,8-10H,1-2,7H2,(H4,18,19,21,22)/p+1 |
InChI-Schlüssel |
QPFZFJUTVZNUOZ-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






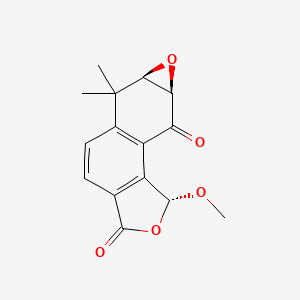
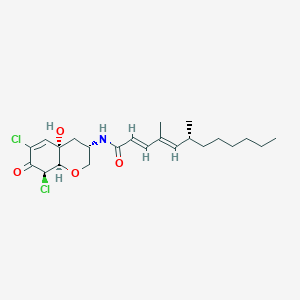
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)

